3-Phenylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenylbenzaldehyde and its derivatives can be achieved through various synthetic routes. One approach involves the reaction of easily available 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions to yield coumarin-3-carbaldehydes, demonstrating a versatile method for synthesizing benzaldehyde derivatives (Majumdar et al., 2012). Another efficient and versatile synthesis involves the highly regioselective metal–iodine exchange of 5-substituted 1,2,3-triiodobenzenes, indicating the influence of substituents on the reactivity and regioselectivity of benzaldehyde derivatives (Al‐Zoubi et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 3-Phenylbenzaldehyde derivatives highlights the impact of substituents on the molecule's properties. For instance, the synthesis and characterization of complexes derived from benzyloxybenzaldehyde illustrate the structural diversity achievable with different metal ions (Prathima et al., 2010).
Chemical Reactions and Properties
3-Phenylbenzaldehyde participates in a variety of chemical reactions, reflecting its chemical versatility. For example, the copper(II) and nickel(II) complexes of benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone showcase the compound's ability to form complexes with metal ions, resulting in enhanced biological activities (Prathima et al., 2010).
Scientific Research Applications
1. Application in Solid-Phase Organic Synthesis
- Summary of the Application: 3-Phenylbenzaldehyde is used in the synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, which have applications in solid-phase organic synthesis .
- Methods of Application: Aminomethyl polystyrene resin was reacted with 4-(5’-formyl-2’-hydroxyphenyl)benzoic acid and 4-(5’-formyl-2’-hydroxyphenyl)phenyl propionic acid, respectively, in the presence of 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide to yield polymer-bound benzaldehydes . The phenolic group in resins was acetylated with acetic anhydride to afford two polymer-bound 4-acetoxybenzaldehydes .
- Results or Outcomes: The reductive amination of polymer-bound linkers by amines and sodium triacetoxyborohydride, followed by sulfonylation with arylsulfonyl chloride derivatives in the presence of pyridine and the cleavage with TFA/DCM/H2O, produced pure sulfonamides .
2. Application in Antioxidant and Antibacterial Activities
- Summary of the Application: Benzamide compounds, which can be synthesized from 3-Phenylbenzaldehyde, have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
3. Application in Phenanthrene Degradation
- Summary of the Application: 3-Phenylbenzaldehyde is identified as a metabolite in the degradation pathway of phenanthrene, a common environmental pollutant, by the plant-growth-promoting endophytic strain Pseudomonas chlororaphis 23aP .
- Methods of Application: The strain 23aP was cultured in a medium enriched with phenanthrene (PHE). The metabolites obtained from the PHE-enriched cultures were analyzed by gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) .
- Results or Outcomes: The analysis identified several metabolites including 2-phenylbenzaldehyde, suggesting that the PHE degradation pathway of strain 23aP is initiated at the 1,2-, 3,4-carbon positions, while the 9,10-C pathway starts with non-enzymatic oxidation and is continued by the downstream phthalic pathway .
4. Application in Synthesis of Novel Benzamide Compounds
- Summary of the Application: 3-Phenylbenzaldehyde is used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These benzamide compounds have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application: The benzamide compounds were synthesized and the products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
3-Phenylbenzaldehyde is harmful if swallowed and fatal if inhaled . It can cause skin irritation and serious eye irritation . It may cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
3-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKSIUOALVIACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152848 | |
Record name | 3-Phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbenzaldehyde | |
CAS RN |
1204-60-0 | |
Record name | [1,1′-Biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NCQ7DH7HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.